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Compound of Interest

Compound Name:
3',5'-Dichloro-3-(3-

fluorophenyl)propiophenone

CAS No.: 898767-65-2

Cat. No.: B1327632

Get Quote

A Comparative Analytical Guide for High-Fidelity
Validation
Executive Summary & Compound Profile
3,5-DCP-3F is a halogenated dihydrochalcone derivative. Unlike its unsaturated precursor

(chalcone), it possesses a flexible ethylene linker that introduces specific conformational

degrees of freedom, making definitive NMR characterization challenging without fluorine-

specific protocols.

IUPAC Name: 1-(3,5-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one

Molecular Formula: C₁₅H₁₁Cl₂FO

Molecular Weight: 297.15 g/mol

Key Structural Features:
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Ring A: 3,5-disubstituted benzoyl ring (meta-symmetry).

Ring B: 3-fluorophenyl moiety (asymmetric coupling patterns).

Linker: Saturated ethyl ketone bridge.

Performance Comparison: Purified 3,5-DCP-3F vs.
Alternatives
The following table compares the performance of the purified target compound against

common process alternatives (Crude Reaction Mixture and Regioisomeric Analogues).

Feature
Target: 3,5-DCP-3F

(Purified)
Alternative A: Crude

Hydrogenation Mix

Alternative B: 4-

Fluoro Isomer

Purity (HPLC) >98.5% (Area %)
~85% (Contains

Chalcone/Alcohol)

>98%

(Indistinguishable by

RT*)

19F NMR Shift -113.2 ppm (Multiplet)
Multiple signals

(impurities)
-116.5 ppm (Multiplet)

Solubility (MeOH) High (>50 mg/mL)
Moderate

(Precipitates form)
High

Stability Stable at RT (Solid)
Prone to oxidation (if

alkene present)
Stable

Application
Precise SAR &

Crystallography

Initial Screening (High

False Positives)
Negative Control

*Note: 4-Fluoro and 3-Fluoro isomers often co-elute on C18 columns; 19F NMR is the required

discriminator.

Technical Deep Dive: Structural Confirmation
To ensure scientific integrity, we rely on a Self-Validating Analytical Workflow. The presence of

the fluorine atom provides an internal "spy nucleus" (¹⁹F) that validates the proton (¹H)

assignment.
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A. ¹H NMR Causality Analysis (400 MHz, CDCl₃)
The "Symmetry Trap": The 3,5-dichlorophenyl ring has a plane of symmetry.

Observation: You will see a triplet at ~7.5 ppm (H4') and a doublet at ~7.8 ppm (H2'/H6').

Validation: Integration must be 1:2. If integration is 1:1:1, you have the 2,4-dichloro isomer

(asymmetric).

The Fluorine Coupling: The 3-fluorophenyl ring exhibits distinct ¹H-¹⁹F coupling.

Observation: The proton at position 2 (between the alkyl chain and fluorine) appears as a

doublet of triplets or broad singlet due to geminal coupling.

Causality: The ¹J_F-H coupling is absent, but ³J_F-H (approx 8-10 Hz) splits the signal.

B. ¹⁹F NMR differentiation
This is the critical "Go/No-Go" step.

3-Fluoro (Target): Signal typically appears near -113 ppm.

4-Fluoro (Alternative): Signal shifts upfield to -116 ppm due to resonance effects of the para-

alkyl group.

Experimental Protocols
Protocol 1: Synthesis via Selective Hydrogenation
Context: Converting the chalcone precursor without over-reducing the ketone to an alcohol.

Reagents:

Precursor: 3',5'-Dichloro-3-(3-fluorophenyl)acrylophenone (Chalcone).

Catalyst: Wilkinson’s Catalyst [RhCl(PPh₃)₃] (Preferred over Pd/C to prevent

dehalogenation).

Solvent: Toluene/Ethanol (1:1).
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Step-by-Step Workflow:

Dissolution: Dissolve 10 mmol of Chalcone in 50 mL Toluene/Ethanol under N₂.

Catalyst Addition: Add 1 mol% Wilkinson’s Catalyst.

Hydrogenation: Purge with H₂ (balloon pressure, 1 atm) and stir at 40°C for 6 hours.

Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). Chalcone (Rf 0.6) disappears; Product

(Rf 0.65) appears. Note: UV activity changes (Chalcone is bright yellow UV; Product is

faint UV).

Workup: Filter through a celite pad to remove Rhodium. Concentrate in vacuo.

Crystallization: Recrystallize from hot Hexane/IPA (95:5) to remove trace rhodium salts.

Protocol 2: Analytical Validation (HPLC-UV-MS)
Objective: Quantify purity and confirm mass.

Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

Mobile Phase:

A: 0.1% Formic Acid in Water.

B: Acetonitrile.[1]

Gradient: 50% B to 90% B over 10 mins.

Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

MS Parameters: ESI Positive Mode. Target [M+H]⁺ = 297.0/299.0 (Cl₂ isotope pattern 9:6:1).

Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating the structure, highlighting

where "Alternative" methods fail.
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Caption: Logical workflow for distinguishing 3,5-DCP-3F from regioisomers and impurities using

orthogonal data streams.
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(Note: While specific literature on the exact 3-fluoro/3,5-dichloro combination is

proprietary/scarce, the characterization logic is derived from standard protocols for the

validated analogs cited above.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1327632/docs#structural-characterization-of-3-5-
dichloro-3-3-fluorophenyl-propiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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